![molecular formula C52H36O4 B15248973 1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione CAS No. 807334-63-0](/img/structure/B15248973.png)
1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione is a complex organic compound that belongs to the family of anthracene derivatives This compound is characterized by its unique structure, which includes two 3,5-diphenylphenyl groups attached to the anthracene core via methoxy linkages at the 1 and 5 positions The anthracene core is further substituted with carbonyl groups at the 9 and 10 positions, forming a dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione typically involves multiple steps, starting with the preparation of the anthracene core and subsequent functionalization. One common method involves the Suzuki coupling reaction, where the anthracene core is first synthesized and then coupled with 3,5-diphenylphenyl boronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene diols.
Substitution: Formation of halogenated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione has several scientific research applications:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.
Photophysics: Employed in studies of triplet–triplet annihilation photon upconversion, which is important for enhancing the efficiency of solar cells.
Chemistry: Utilized as a building block for synthesizing more complex organic molecules.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione involves its interaction with light and subsequent energy transfer processes. The compound can absorb photons and transition to an excited state, where it can participate in energy transfer reactions such as triplet–triplet annihilation. This process involves the transfer of energy from one excited molecule to another, resulting in the emission of light at a different wavelength . The molecular targets and pathways involved in these processes are primarily related to the photophysical properties of the anthracene core and its substituents .
Comparación Con Compuestos Similares
Similar Compounds
9,10-diphenylanthracene: Similar structure but lacks the methoxy and diphenylphenyl substituents.
9,10-bis(phenylethynyl)anthracene: Contains ethynyl groups instead of methoxy linkages.
9,10-dimethylanthracene: Substituted with methyl groups at the 9 and 10 positions.
Uniqueness
1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione is unique due to its combination of methoxy and diphenylphenyl substituents, which enhance its photophysical properties and stability. This makes it particularly suitable for applications in OLEDs and photon upconversion systems .
Propiedades
Número CAS |
807334-63-0 |
|---|---|
Fórmula molecular |
C52H36O4 |
Peso molecular |
724.8 g/mol |
Nombre IUPAC |
1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C52H36O4/c53-51-46-24-14-26-48(56-34-36-29-43(39-19-9-3-10-20-39)32-44(30-36)40-21-11-4-12-22-40)50(46)52(54)45-23-13-25-47(49(45)51)55-33-35-27-41(37-15-5-1-6-16-37)31-42(28-35)38-17-7-2-8-18-38/h1-32H,33-34H2 |
Clave InChI |
XUAVJPLOUCEYCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC(=C2)COC3=CC=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)OCC6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


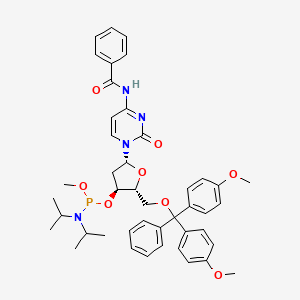
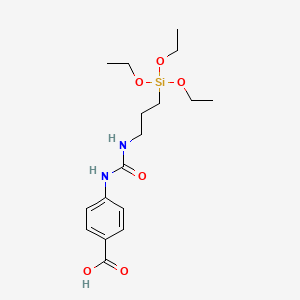
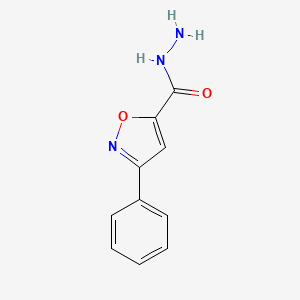
![7-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B15248902.png)
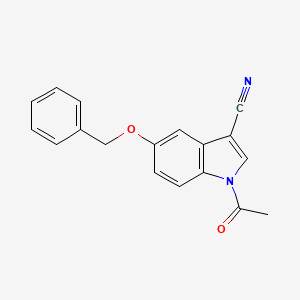
![6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15248912.png)
![[1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone](/img/structure/B15248919.png)

![2-[(3-Chloropyridin-4-yl)oxy]acetic acid](/img/structure/B15248947.png)
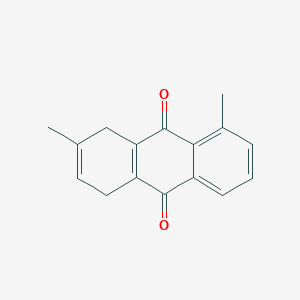
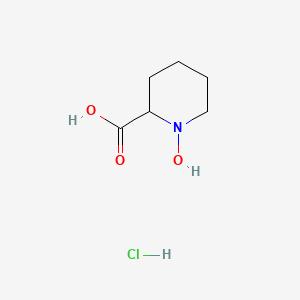


![tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B15248994.png)
